molecular formula C6H12Cl2N4 B2969371 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride CAS No. 2095409-71-3

3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B2969371
CAS No.: 2095409-71-3
M. Wt: 211.09
InChI Key: FZIPXSDDUOFUMA-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5 and an azetidine ring at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials science applications. Characterization techniques, including NMR spectroscopy and X-ray crystallography (using tools like SHELXL or WinGX ), are critical for confirming its planar triazole ring and azetidine conformation.

Properties

IUPAC Name

3-(azetidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-4-8-6(10-9-4)5-2-7-3-5;;/h5,7H,2-3H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIPXSDDUOFUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

  • Triazole vs.
  • Substituent Effects : The methyl group in the target compound likely enhances hydrophobicity compared to carboxylate or ethylamine derivatives .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, as seen in both the target compound and its ethylamine analogue .

Key Observations :

  • Cyclization Strategies : The target compound’s synthesis may mirror protocols for isostructural triazole-azetidine systems, where dimethylformamide (DMF) is used for crystallization .
  • Analytical Consistency : NMR in DMSO-d6 or D2O is standard for confirming proton environments in triazole derivatives .

Crystallographic and Conformational Analysis

highlights that triazole-azetidine hybrids often exhibit planar triazole rings with perpendicularly oriented substituents (e.g., fluorophenyl groups). While direct data for the target compound are absent, analogous systems show:

  • Planarity : The triazole core remains planar, while the azetidine ring may adopt a puckered conformation .
  • Hydrogen Bonding : Strong intermolecular hydrogen bonds (N–H···Cl in dihydrochloride salts) stabilize crystal packing, as seen in related structures .

Biological Activity

3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride (CAS: 2095409-71-3) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.

The chemical structure of this compound features a triazole ring linked to an azetidine moiety. The molecular formula is C6H10Cl2N4C_6H_{10}Cl_2N_4, with a molecular weight of approximately 195.08 g/mol. The compound is a solid and is soluble in various solvents, making it suitable for biological assays.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The method often employs reagents such as hydrazine derivatives and carbonyl compounds to facilitate the formation of the triazole ring.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazoleGram-positive bacteria2 μg/mL (against S. aureus)
3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazoleGram-negative bacteria4 μg/mL (against E. coli)

These findings suggest that the compound could serve as a lead structure for developing new antibiotics.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory activity. A study comparing various triazole derivatives indicated that this compound exhibited comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

The potential anticancer properties of this compound have also been explored. In vitro assays demonstrated that it can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in various therapeutic contexts:

  • Case Study on Antimicrobial Efficacy : A research team evaluated a series of triazole compounds against multidrug-resistant bacterial strains, finding that those with an azetidine substituent showed enhanced activity compared to traditional antibiotics .
  • Case Study on Anti-inflammatory Effects : A comparative study on triazole derivatives indicated that compounds similar to 3-(Azetidin-3-yl)-5-methyl exhibited significant reduction in inflammatory markers in animal models .

Q & A

Q. What are the optimal synthetic routes for 3-(Azetidin-3-yl)-5-methyl-1H-1,2,4-triazole dihydrochloride, and how can experimental efficiency be improved?

  • Methodological Answer : A combination of traditional organic synthesis and statistical experimental design (e.g., factorial or response surface methodologies) is recommended. For example, quantum chemical calculations (e.g., density functional theory) can predict reaction pathways, while design-of-experiments (DoE) approaches minimize trial-and-error steps by identifying critical parameters (e.g., temperature, solvent polarity, catalyst loading) . ICReDD’s integrated computational-experimental framework, which uses reaction path search algorithms and iterative feedback loops, has proven effective in reducing synthesis timelines by 30–50% . Key intermediates, such as azetidine and triazole precursors, should be synthesized under inert conditions to avoid side reactions .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns on the azetidine and triazole rings. For example, the azetidine C3 proton typically appears as a multiplet at δ 3.2–3.8 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 201.1 (free base) and 274.0 (dihydrochloride form) .

Q. What are the solubility and stability profiles of the compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Solubility : Conduct shake-flask experiments in buffered solutions (pH 1–12). The compound is highly soluble in polar aprotic solvents (e.g., DMSO) but shows limited solubility in water (<1 mg/mL at pH 7.4) due to its dihydrochloride salt form .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks). The compound degrades by <5% under ambient conditions but undergoes hydrolysis in alkaline media (pH >10), forming 5-methyl-1H-1,2,4-triazole and azetidine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies). The triazole ring’s nitrogen atoms form hydrogen bonds with active-site residues, while the azetidine moiety enhances membrane permeability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a HOMO energy of −6.2 eV suggests nucleophilic attack susceptibility at the triazole C5 position .

Q. What mechanisms underlie the compound’s reported bioactivity in pharmacological models, and how can contradictory data be resolved?

  • Methodological Answer :
  • Bioactivity Studies : In vitro assays (e.g., MIC for antimicrobial activity) should include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay on HEK-293 cells). Contradictory MIC values across studies may arise from variations in bacterial strain susceptibility or compound batch purity .
  • Data Resolution : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, incubation time). Cross-validate findings using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can researchers optimize reaction scale-up while maintaining yield and purity?

  • Methodological Answer :
  • Process Control : Implement continuous-flow reactors for azetidine coupling steps, which reduce side-product formation by 20% compared to batch reactors .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR spectroscopy to monitor intermediate formation in real time .
  • Crystallization Optimization : Screen anti-solvents (e.g., ethyl acetate) to enhance dihydrochloride salt purity during recrystallization .

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